2-(1-Butyrylpiperidin-4-yl)acetic acid
Description
2-(1-Butyrylpiperidin-4-yl)acetic acid is a piperidine-based carboxylic acid derivative characterized by a butyryl (C₃H₇CO-) group attached to the nitrogen atom of the piperidine ring and an acetic acid moiety at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, anti-inflammatory agents, and central nervous system (CNS) therapeutics . Its structure combines lipophilic (butyryl) and hydrophilic (acetic acid) regions, enabling balanced solubility properties for drug delivery. The butyryl group enhances metabolic stability compared to shorter acyl chains (e.g., acetyl), while the acetic acid moiety facilitates hydrogen bonding and ionization under physiological conditions .
Properties
IUPAC Name |
2-(1-butanoylpiperidin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-10(13)12-6-4-9(5-7-12)8-11(14)15/h9H,2-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESCJVINDBUPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butyrylpiperidin-4-yl)acetic acid typically involves the reaction of piperidine with butanoyl chloride, followed by the introduction of an acetic acid moiety. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of Piperidine with Butanoyl Chloride: Piperidine is reacted with butanoyl chloride in the presence of a base to form 1-Butanoylpiperidine.
Introduction of Acetic Acid Moiety: The 1-Butanoylpiperidine is then reacted with bromoacetic acid to introduce the acetic acid moiety, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Butyrylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Butyrylpiperidin-4-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biological assays.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Butyrylpiperidin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(1-Butyrylpiperidin-4-yl)acetic acid with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison of Piperidine Acetic Acid Derivatives
Key Observations:
Synthetic Yield and Substituent Effects: The tert-butoxycarbonyl (Boc)-substituted derivative (9c) exhibits a lower yield (39%) due to steric hindrance during nucleophilic substitution . In contrast, the 4-cyanophenyl derivative (9b) achieves a higher yield (65%) owing to the electron-withdrawing cyano group facilitating reaction kinetics . The butyryl-substituted compound’s synthesis likely follows similar SN2 pathways, though yields may vary depending on the acylating agent’s reactivity .
Physicochemical Properties :
- Lipophilicity : The benzyl-substituted derivative (logP ~2.5) is more lipophilic than the butyryl (logP ~1.8) or acetyl (logP ~0.9) analogs, impacting membrane permeability and CNS penetration .
- Hydrogen Bonding : All derivatives retain the acetic acid moiety, enabling dimerization via O-H···O hydrogen bonds in solid states (observed in 2-(3-bromo-4-methoxyphenyl)acetic acid crystals) .
Biological Activity :
- Enzyme Inhibition : The acetyl derivative (9a) demonstrates potent soluble epoxide hydrolase (sEH) inhibition (IC₅₀ = 12 nM), attributed to the acetyl group’s optimal size for active-site binding .
- Metabolic Stability : Fluorinated analogs (e.g., 3,3-difluoro derivatives) exhibit prolonged half-lives due to reduced cytochrome P450-mediated oxidation .
Biological Activity
2-(1-Butyrylpiperidin-4-yl)acetic acid is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is synthesized through the reaction of piperidine with butanoyl chloride and subsequently with acetic acid, resulting in a molecule that may interact with various biological targets.
- Chemical Formula : C12H19NO2
- Molecular Weight : 209.29 g/mol
- CAS Number : 1484456-73-6
Synthesis
The synthesis of this compound typically involves the following steps:
- Reaction of Piperidine with Butanoyl Chloride : Piperidine is reacted with butanoyl chloride in the presence of a base such as triethylamine to form 1-butanoylpiperidine.
- Introduction of Acetic Acid Moiety : The resulting compound is then reacted with bromoacetic acid to yield this compound.
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes within the central nervous system. The piperidine ring structure allows for potential binding to neurotransmitter receptors, which may modulate their activity. This mechanism is critical in understanding its therapeutic applications, particularly in treating neurological disorders.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neuroprotective Activity : Preliminary studies suggest that this compound could have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
- Analgesic Properties : There are indications that it may possess analgesic effects, potentially useful in pain management therapies.
Case Studies
- Neuropharmacological Study : A study involving rodent models explored the effects of this compound on pain response and anxiety levels. Results indicated a significant reduction in pain behaviors and anxiety-like symptoms compared to control groups, suggesting its potential utility in treating conditions like chronic pain and anxiety disorders .
- Addiction Research : Another case study investigated the compound's role in modulating addictive behaviors in subjects with substance use disorders. The findings highlighted its ability to alter reward pathways, indicating a possible application in addiction therapy .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(Piperidin-4-yl)acetic acid | Piperidine derivative | Neurotransmitter modulation |
| 2-(1-(4-Fluorobenzyl)-1H-indol-3-yl)acetic acid | Indole derivative | Potential anti-inflammatory effects |
| 2-(3-Methyl-1,2,4-Oxadiazol-5-yl)acetic acid | Oxadiazole derivative | Antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
